6-cyclohexyl-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-CYCLOHEXYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOHEXYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOHEXYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-CYCLOHEXYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-CYCLOHEXYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives with varying substituents. Examples include:
- 6-CYCLOHEXYL-1,3-DIMETHYL-5-(4-CHLOROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
- 6-CYCLOHEXYL-1,3-DIMETHYL-5-(4-FLUOROPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Uniqueness
The uniqueness of 6-CYCLOHEXYL-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-cyclohexyl-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H25N3O2/c1-14-9-11-15(12-10-14)19-18-17(22(2)21(26)23(3)20(18)25)13-24(19)16-7-5-4-6-8-16/h9-13,16H,4-8H2,1-3H3 |
InChI Key |
CAGQEDJVRQQLNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CN2C4CCCCC4)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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